molecular formula C14H13BrClNO2S B2607246 4-Bromo-N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide CAS No. 2415553-50-1

4-Bromo-N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2607246
CAS No.: 2415553-50-1
M. Wt: 374.68
InChI Key: VDQGSZGKUFGRLS-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom at the 4-position, a chlorine atom at the 2-position of the phenyl ring, and two methyl groups at the 2 and 5 positions of the benzenesulfonamide moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 2,5-dimethylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Bromination: The amino group is then brominated using bromine in acetic acid to introduce the bromine atom at the 4-position.

    Chlorination: Finally, the chlorination of the phenyl ring is achieved using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products with different halogen or functional group substitutions.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

4-Bromo-N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive sulfonamides.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-nitrophenyl)benzenesulfonamide
  • N-(4-Bromo-phenyl)-2-chloro-benzamide
  • 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide

Uniqueness

4-Bromo-N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. The specific arrangement of these substituents enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

4-bromo-N-(2-chlorophenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO2S/c1-9-8-14(10(2)7-11(9)15)20(18,19)17-13-6-4-3-5-12(13)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQGSZGKUFGRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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